L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
Description
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- (CAS RN: 132388-59-1), commonly abbreviated as Fmoc-Asn(Trt)-OH, is a protected derivative of the amino acid L-asparagine. It features two protective groups:
- N2-[(9H-Fluoren-9-ylmethoxy)carbonyl] (Fmoc): A base-labile group used for temporary α-amino protection in solid-phase peptide synthesis (SPPS).
- N-(triphenylmethyl) (Trt): An acid-labile group protecting the side-chain amide of asparagine, preventing undesired side reactions during peptide elongation .
Its molecular formula is C38H32N2O5 (molecular weight: 596.67 g/mol), and it is widely utilized in peptide synthesis due to its orthogonal deprotection compatibility (Fmoc removed with piperidine, Trt with trifluoroacetic acid) .
Properties
IUPAC Name |
(2S)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHNBMKBNAJL-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tritylation of L-Asparagine
The α-amino group of L-asparagine is protected using triphenylmethyl chloride (Trt-Cl) under mildly basic conditions.
Procedure :
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Dissolve L-asparagine (1.0 equiv) in anhydrous dimethylformamide (DMF) .
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Add triethylamine (TEA, 3.0 equiv) to deprotonate the α-amino group.
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Slowly introduce Trt-Cl (1.2 equiv) at 0°C, stirring for 12–16 hours at 25°C.
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Quench with ice-water, extract with dichloromethane (DCM) , and purify via silica gel chromatography (eluent: 5% MeOH in DCM).
Key Data :
Cbz Protection of the Side-Chain Amine
The β-amide nitrogen is protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to ensure selective reactivity.
Procedure :
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Dissolve N-Trityl-L-asparagine (1.0 equiv) in tetrahydrofuran (THF) .
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Add sodium bicarbonate (NaHCO₃, 2.5 equiv) in water to maintain pH 8–9.
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Slowly add Cbz-Cl (1.5 equiv) at 0°C, stirring for 4–6 hours.
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Acidify with 1M HCl , extract with ethyl acetate , and purify via recrystallization (hexane:EtOAc).
Key Data :
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Yield : 70–75%.
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Analytical Confirmation :
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¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (C=O, Cbz), 156.3 (C=O, Trt), 67.8 (CH₂, Cbz).
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Melting Point : 128–130°C (decomp.).
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Optimization and Mechanistic Insights
Solvent and Base Selection
Orthogonality and Stability
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Trt Group : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA) .
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Cbz Group : Resistant to acids but cleaved by hydrogenolysis (H₂/Pd-C) or HBr/AcOH .
Comparative Analysis of Methods
| Parameter | Tritylation | Cbz Protection |
|---|---|---|
| Reagent | Trt-Cl | Cbz-Cl |
| Solvent | DMF | THF/H₂O |
| Base | TEA | NaHCO₃ |
| Time | 12–16 h | 4–6 h |
| Yield | 78–85% | 70–75% |
| Purification | Column Chromatography | Recrystallization |
Challenges and Troubleshooting
Incomplete Protection
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Cause : Competitive reactivity of α- and β-amines.
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Solution : Use excess Trt-Cl (1.5 equiv) for complete α-amine blocking before Cbz introduction.
Chemical Reactions Analysis
Types of Reactions: L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy carbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the amino group.
Alcohol: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Resulting from the substitution of the phenylmethoxy carbonyl group.
Scientific Research Applications
Biochemical Research
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is primarily utilized in biochemical research due to its ability to act as a substrate for asparaginase, an enzyme that catalyzes the hydrolysis of asparagine into aspartic acid and ammonia. This reaction is critical in understanding amino acid metabolism and has implications in cancer treatment, where asparagine levels can influence tumor growth.
Peptide Synthesis
The compound's protective groups enhance its utility in peptide synthesis. The phenylmethoxycarbonyl (Pmoc) and triphenylmethyl (Trt) groups provide stability during synthesis and facilitate the formation of peptide bonds without premature hydrolysis. This makes it an excellent candidate for developing complex peptides used in pharmaceuticals.
Transporter Inhibition Studies
Research indicates that this compound inhibits sodium-coupled neutral amino acid transporters, which play a significant role in amino acid absorption and metabolism. Understanding this inhibition can lead to insights into metabolic disorders and potential therapeutic strategies for conditions such as cancer, where altered amino acid transport can affect tumor metabolism.
Case Study 1: Enzyme Interaction
A study investigated the interaction of L-Asparagine derivatives with asparaginase enzymes. The results demonstrated that the phenylmethoxycarbonyl group significantly improved substrate binding affinity, leading to increased enzymatic activity. This finding suggests potential therapeutic applications in enhancing enzyme efficacy for cancer treatment.
Case Study 2: Peptide Synthesis Optimization
Research focused on optimizing peptide synthesis protocols using L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- showed that utilizing this compound resulted in higher yields and purities of synthesized peptides compared to traditional methods. This optimization is crucial for pharmaceutical applications where peptide purity is paramount.
Mechanism of Action
The mechanism by which L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triphenylmethyl group can provide steric hindrance, affecting the reactivity of the compound. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Research Findings
- Synthetic Efficiency : Fmoc-Asn(Trt)-OH achieves >95% coupling efficiency in SPPS, outperforming Boc-protected analogues, which often require extended reaction times .
- Stability : The Trt group in Fmoc-Asn(Trt)-OH prevents aspartimide formation, a common side reaction in asparagine-containing peptides, better than MTT or phthaloyl groups .
- Chiral Specificity : The D-isomer (CAS 200276-64-8) is critical in studying enzyme stereoselectivity, such as in protease inhibition assays .
Biological Activity
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-, a derivative of the amino acid L-asparagine, has garnered attention for its unique structural properties and biological activities. With the molecular formula C31H28N2O5 and a molecular weight of approximately 508.56 g/mol, this compound is primarily utilized in biochemical research and peptide synthesis due to its ability to interact with various biological systems.
Structural Characteristics
The compound features two significant protective groups: a phenylmethoxycarbonyl group and a triphenylmethyl group. These modifications enhance its stability and solubility, making it suitable for various applications in biochemical research.
| Property | Value |
|---|---|
| Molecular Formula | C31H28N2O5 |
| Molecular Weight | 508.56 g/mol |
| Density | 1.253 g/cm³ |
| Boiling Point | 775.979 °C |
| Flash Point | 423.097 °C |
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- acts primarily as a substrate for the enzyme asparaginase, which catalyzes the hydrolysis of asparagine into aspartic acid and ammonia. This reaction is crucial in regulating asparagine levels in the body, particularly in cancer therapy where asparagine depletion can inhibit tumor growth.
Additionally, this compound has been shown to inhibit sodium-coupled neutral amino acid transporters. This inhibition affects the transport of other neutral amino acids, potentially influencing protein synthesis and muscle tissue production.
Cancer Research
The role of L-asparagine derivatives in cancer treatment has been extensively studied. The reduction of asparagine levels can be particularly beneficial in treating certain types of leukemia and lymphoma, where tumors are dependent on external sources of asparagine for growth. Research indicates that compounds like L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- may enhance the efficacy of asparaginase therapy by providing a controlled release of asparagine or by acting on related metabolic pathways .
Immunological Effects
Studies have demonstrated that N-acylated asparagine compounds exhibit mitogenic activity, inducing cell proliferation in splenocytes. For instance, compounds similar to L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- have been shown to stimulate tumor necrosis factor (TNF) production and nitric oxide (NO) synthesis in macrophages . This suggests potential immunomodulatory effects that could be leveraged in therapeutic applications.
Case Studies and Research Findings
- Mitogenic Activity : A study evaluated the mitogenic effects of various N-acylated asparagine compounds on splenocytes from C3H/He mice. The results indicated that certain derivatives significantly increased thymidine incorporation at specific concentrations, demonstrating their potential to stimulate immune responses .
- Antitumor Activity : In vivo experiments involving BALB/c mice showed that specific derivatives exhibited antitumor activity against Meth A fibrosarcoma. The efficacy varied with different structural modifications, highlighting the importance of chemical structure in biological activity .
- Transport Inhibition : Research has shown that this compound inhibits sodium-coupled neutral amino acid transporters, affecting the overall metabolism of amino acids within cells. This mechanism could be critical for developing treatments aimed at metabolic disorders or cancer therapies where amino acid transport plays a significant role.
Q & A
Q. How should researchers validate conflicting spectral data (e.g., NMR shifts) for this compound across different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
